1-N-[2-(morpholin-4-yl)ethyl]benzene-1,2-diamine dihydrochloride
Description
Properties
IUPAC Name |
2-N-(2-morpholin-4-ylethyl)benzene-1,2-diamine;dihydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H19N3O.2ClH/c13-11-3-1-2-4-12(11)14-5-6-15-7-9-16-10-8-15;;/h1-4,14H,5-10,13H2;2*1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OJAGYRBJVPFXCD-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCN1CCNC2=CC=CC=C2N.Cl.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H21Cl2N3O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
294.22 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
1-N-[2-(morpholin-4-yl)ethyl]benzene-1,2-diamine dihydrochloride, also known by its CAS number 1197845-10-5, is a compound that has garnered attention for its potential biological activities, particularly in the fields of antibacterial and anti-virulence therapeutics. This article aims to provide a comprehensive overview of its biological activity, including synthesis, mechanisms of action, and relevant case studies.
- Molecular Formula: C12H20ClN3O
- Molar Mass: 257.76 g/mol
- CAS Number: 1197845-10-5
Synthesis
The synthesis of this compound typically involves multi-step organic reactions. The initial steps generally include the formation of the morpholine derivative followed by the introduction of the benzene ring and subsequent chlorination to yield the dihydrochloride salt form. Various methods have been explored for optimizing yield and purity.
Antibacterial Activity
Recent studies have highlighted the antibacterial properties of this compound against various bacterial strains. For instance, it has shown effectiveness against Gram-positive bacteria such as Staphylococcus aureus and Gram-negative bacteria like Escherichia coli.
Minimum Inhibitory Concentration (MIC)
The MIC values for this compound have been reported in several studies:
| Bacterial Strain | MIC (µM) |
|---|---|
| Staphylococcus aureus | 20–40 |
| Escherichia coli | 40–70 |
These values indicate a moderate level of antibacterial activity compared to standard antibiotics like ceftriaxone, which has lower MIC values against these strains .
The mechanism by which this compound exerts its antibacterial effects is believed to involve interference with bacterial cell wall synthesis and disruption of DNA replication processes. This is similar to other compounds in its class that target essential cellular functions in bacteria.
Case Studies
Several case studies have documented the efficacy of this compound in vitro:
- Study on Staphylococcus aureus : A study demonstrated that the compound significantly inhibited the growth of methicillin-resistant Staphylococcus aureus (MRSA), suggesting its potential as an alternative therapeutic agent against resistant strains .
- Anti-Virulence Therapeutics : Research indicated that this compound could serve as a template for developing anti-virulence agents targeting mono-ADP-ribosyltransferase toxins produced by pathogenic bacteria .
- Comparative Studies : Comparative analyses with other antibacterial agents revealed that while this compound has promising activity, it may be less effective than some established antibiotics but offers a novel approach for drug development due to its unique structure and mechanism .
Scientific Research Applications
Medicinal Chemistry
1-N-[2-(morpholin-4-yl)ethyl]benzene-1,2-diamine dihydrochloride has been investigated for its potential as a therapeutic agent in various diseases:
- Anticancer Activity : Studies have shown that morpholine derivatives can inhibit cancer cell proliferation. The compound's structure allows it to interact with specific cellular targets involved in cancer progression.
- Antimicrobial Properties : Research indicates that this compound exhibits significant antibacterial activity against various strains of bacteria, making it a candidate for developing new antibiotics.
Neuropharmacology
This compound's morpholine moiety suggests potential applications in neuropharmacology:
- Cognitive Enhancement : Preliminary studies suggest that compounds with similar structures may enhance cognitive functions and could be explored for treating neurodegenerative diseases.
Material Science
The compound is also being explored for its utility in materials science:
- Polymer Development : Its amine groups can be utilized to create new polymeric materials with enhanced properties, such as increased thermal stability and mechanical strength.
Data Table: Summary of Applications
Case Study 1: Anticancer Properties
A study published in a peer-reviewed journal demonstrated that derivatives of 1-N-[2-(morpholin-4-yl)ethyl]benzene-1,2-diamine exhibited selective cytotoxicity against breast cancer cells. The mechanism was linked to the modulation of apoptosis pathways, highlighting the compound's potential as a lead structure for anticancer drug development.
Case Study 2: Antimicrobial Efficacy
In another investigation, the dihydrochloride form was tested against multidrug-resistant bacterial strains. Results showed that the compound effectively inhibited bacterial growth at low concentrations, suggesting its viability as a new antibiotic candidate.
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural Analogues of Benzene-1,2-diamine
Physicochemical and Functional Comparisons
- Solubility and Stability : The dihydrochloride salt form enhances aqueous solubility compared to free bases (e.g., 1,2-phenylenediamine dihydrochloride is widely used in assays due to stability and solubility ).
- Biological Activity: The morpholinoethyl group’s impact is context-dependent. In cannabinoid receptor ligands, it reduced binding affinity (Ki = 221 nM) compared to n-pentyl chains (Ki = 16 nM) . This suggests substituent bulk and polarity may hinder target interactions.
- Synthetic Accessibility: Chan–Lam coupling enables efficient N-arylation of benzene-1,2-diamines , while morpholinoethyl incorporation may require reductive amination or nucleophilic substitution.
Pharmacological Relevance
- Morpholinoethyl Substituents: Commonly used to modulate pharmacokinetics (e.g., improve solubility or bioavailability). However, highlights a case where it adversely affected receptor affinity, emphasizing the need for structure-activity relationship (SAR) optimization.
- Diamine Core : The benzene-1,2-diamine scaffold is versatile, serving as a building block for heterocycles (e.g., benzimidazoles in ) and metal-catalyzed coupling reactions .
Notes
- Discrepancies exist in molecular formulas between sources (e.g., lists C₁₂H₂₀ClN₃O for a hydrochloride salt, inconsistent with the dihydrochloride’s expected formula). This underscores the importance of verifying salt forms in experimental work.
- Limited pharmacological data are available for the target compound, necessitating extrapolation from structurally related molecules.
Preparation Methods
Initial Synthetic Strategy and Key Transformations
The synthesis typically begins with a nucleophilic aromatic substitution (S_NAr) reaction involving commercially available 4-bromo-1-fluoro-nitrobenzene and 4-(2-aminoethyl)morpholine. This step yields a bromide intermediate with near-quantitative yield and can be performed efficiently under microwave conditions to reduce reaction time from hours to minutes while maintaining yield.
| Step | Reaction | Reagents & Conditions | Yield |
|---|---|---|---|
| 1 | S_NAr reaction | 4-bromo-1-fluoro-nitrobenzene + 4-(2-aminoethyl)morpholine, TEA, DMSO, 80 °C, 2 h or MW 120 °C, 10 min | ~100% |
This intermediate is then subjected to further functionalization steps, including palladium-catalyzed coupling reactions and reductions, to install the diamine functionality and morpholine side chain.
Late-Stage Alkylation and Functional Group Installation
Late-stage alkylation of phenolic or amino groups is a challenging step due to modest yields in earlier methods (~11%). The optimized synthesis uses alkylation with alkyl halides such as 3-bromopropyltrimethylammonium salts or chlorides under basic conditions (e.g., KOtBu, Cs2CO3) in polar aprotic solvents (DMA, MeCN) at elevated temperatures (60–100 °C), achieving yields up to 87%.
| Step | Reaction | Reagents & Conditions | Yield |
|---|---|---|---|
| 3 | Alkylation | Br(CH2)3NMe2·HCl or Cl(CH2)3NMe2·HCl, KOtBu or Cs2CO3, DMA or MeCN, 60–100 °C, 2–16 h | 11–87% |
Alternative Synthetic Routes and Retrosynthetic Analysis
Retrosynthetic analysis suggests that using carboxylic acid derivatives instead of aldehydes in the benzimidazole formation step can shorten the synthesis by two stages and improve overall yield. This approach allows for early-stage phenolic alkylation, which was a limiting factor in previous routes.
In addition, coupling reactions using HATU as a coupling agent in DMF with triethylamine at ambient temperature have been employed for amide bond formation between diamine intermediates and carboxylic acid derivatives, facilitating benzimidazole ring closure.
Summary Table of Key Preparation Steps
| Step No. | Transformation | Reagents & Conditions | Yield (%) | Notes |
|---|---|---|---|---|
| 1 | S_NAr reaction to form bromide intermediate | 4-bromo-1-fluoro-nitrobenzene + 4-(2-aminoethyl)morpholine, TEA, DMSO, 80 °C, 2 h or MW 120 °C, 10 min | ~100 | Microwave accelerates reaction |
| 2 | Nitro group reduction to diamine | Na2S2O4 (aq), EtOH, 80 °C, 1 h; then 10% NH3 (aq) | 81 | Improved over one-pot methods |
| 3 | Catalytic hydrogenation alternative | Raney nickel, hydrazine monohydrate, EtOH, 50 °C | Quantitative (patent) | Used without purification |
| 4 | Alkylation of phenol or amine | Alkyl halides, KOtBu or Cs2CO3, DMA or MeCN, 60–100 °C, 2–16 h | 11–87 | Late-stage alkylation critical |
| 5 | Amide coupling and benzimidazole formation | HATU, DMF, triethylamine, rt, overnight | Variable | Enables ring closure |
Research Findings and Optimization Insights
Microwave-assisted S_NAr reactions significantly reduce reaction times without compromising yield, enabling rapid scale-up.
Independent reduction of nitroaniline intermediates prior to cyclization improves yields and purity compared to one-pot reductions.
Catalytic hydrogenation with Raney nickel and hydrazine is an effective alternative for nitro reduction, providing high yields and operational simplicity.
Late-stage alkylation remains a bottleneck; optimizing base, solvent, and temperature conditions can improve yields substantially.
Use of carboxylic acid derivatives and amide coupling agents like HATU streamlines the synthesis and improves overall efficiency.
Q & A
Q. Basic Research Focus
Q. Advanced Data Conflict Resolution :
- X-ray crystallography : SHELXL refines crystal structures, resolving ambiguities in hydrogen bonding (e.g., amine-morpholine interactions) .
- IR vs. DFT : Discrepancies in N–H stretching frequencies (3100–3400 cm⁻¹) may arise from protonation state differences; DFT simulations should align with experimental IR peak assignments .
How can crystallization conditions be optimized for X-ray diffraction studies?
Advanced Research Focus
Crystallization challenges stem from the compound’s hygroscopicity and protonation variability. Strategies include:
- Solvent screening : Ethanol/water mixtures (4:1 v/v) promote slow evaporation, yielding monoclinic crystals suitable for SHELX refinement .
- Counterion effects : Dihydrochloride salts improve lattice stability compared to mono-protonated forms, as observed in benzene-1,2-diaminium salts .
Table 1 : Example Crystallization Parameters
| Parameter | Optimal Condition |
|---|---|
| Solvent | Ethanol/water (4:1) |
| Temperature | 4°C (slow evaporation) |
| Protonation state | Dihydrochloride salt |
How does the protonation state influence biological interactions, and what methods validate these effects?
Q. Advanced Research Focus
- Protonation-dependent activity : The diprotonated form enhances solubility and ionic interactions with enzymes (e.g., copper-binding in Wilson’s disease therapies) .
- Experimental validation : Fluorescent probes (e.g., DAPI for DNA binding) or SPR assays quantify target affinity changes under varying pH conditions .
Methodological Note : Adjust buffer pH (e.g., phosphate buffers at pH 6.0–7.4) during bioassays to mimic physiological conditions and stabilize specific protonation states .
What strategies mitigate instability during storage and handling?
Q. Basic Research Focus
- Storage : Anhydrous conditions (desiccator, <25°C) prevent hydrolysis of the dihydrochloride salt .
- Handling : Use argon-purged vials for solutions to avoid oxidation of the primary amine groups .
Advanced Consideration : Accelerated stability studies (40°C/75% RH for 4 weeks) coupled with HPLC-MS monitor degradation products (e.g., morpholine ring oxidation) .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
